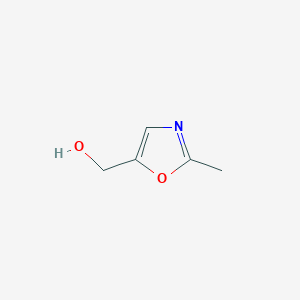

(2-Methyloxazol-5-yl)methanol

説明

Significance of Oxazole-Containing Compounds in Organic and Medicinal Chemistry.Current time information in Bangalore, IN.numberanalytics.com

Oxazole-containing compounds are a cornerstone of modern organic and medicinal chemistry. tandfonline.combohrium.com The oxazole (B20620) ring, a five-membered heterocycle with one oxygen and one nitrogen atom, serves as a valuable scaffold in the design of new molecules. tandfonline.comirjmets.com This significance stems from the ring's unique electronic properties and its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors. tandfonline.comresearchgate.net This interaction potential makes oxazole derivatives prime candidates for the development of new therapeutic agents. numberanalytics.comtandfonline.com Their structural diversity allows for fine-tuning of physicochemical properties, which can enhance bioavailability and metabolic stability. irjmets.com Consequently, oxazole derivatives have found applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comirjmets.com

Historical Context of Oxazole Research.researchgate.net

The journey of oxazole chemistry began with its first synthesis in 1962, though the fundamental chemistry was established earlier in 1876 with the synthesis of 2-methyloxazole (B1590312). semanticscholar.org A significant milestone in the history of oxazoles was the discovery of the antibiotic penicillin, which brought the oxazole entity into prominence around the time of the First World War. semanticscholar.org The first natural product containing an oxazole ring to be identified was annuloline. taylorandfrancis.com The development of the Diels-Alder reaction, involving dienes, marked a new era in oxazole chemistry. semanticscholar.org Over the years, numerous synthetic methods have been developed, including the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis, which have been instrumental in advancing the field. numberanalytics.comnih.gov

Role of Oxazole Ring Systems in Bioactive Molecules.numberanalytics.comirjmets.comrsc.org

The oxazole ring is a key structural motif in a multitude of bioactive molecules, conferring a wide range of pharmacological activities. bohrium.comrsc.org These activities include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties. researchgate.netrsc.org The versatility of the oxazole scaffold allows it to be incorporated into various drug candidates, with many oxazole-containing drugs having been developed and used clinically. tandfonline.comsemanticscholar.org For instance, oxaprozin (B1677843) is an anti-inflammatory drug, and furazolidone (B1674277) is an antibacterial agent. irjmets.com The ability of the oxazole ring to act as a bioisostere, mimicking other chemical groups to enhance pharmacological properties, further underscores its importance in drug design. rsc.org

Overview of (2-Methyloxazol-5-yl)methanol's Unique Structural Features and Research Relevance.bohrium.comsemanticscholar.org

This compound, with the chemical formula C₅H₇NO₂, is a specific oxazole derivative featuring a methyl group at the 2-position and a hydroxymethyl group at the 5-position of the oxazole ring. chemscene.com This substitution pattern provides distinct reactive sites for further chemical modifications, making it a valuable building block in organic synthesis. The presence of the hydroxyl group, in particular, offers a handle for esterification, etherification, or oxidation to an aldehyde or carboxylic acid. The methyl group can also influence the electronic properties and steric environment of the molecule.

The research relevance of this compound lies primarily in its utility as an intermediate for creating more complex molecules with potential biological activities. Its structure is a component of larger, more intricate compounds that are investigated for various therapeutic applications.

Below is a table summarizing some of the key chemical properties of this compound:

| Property | Value |

| CAS Number | 1065073-48-4 |

| Molecular Formula | C₅H₇NO₂ |

| Molecular Weight | 113.11 g/mol |

| Topological Polar Surface Area | 46.3 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

This data is based on computational predictions. guidechem.com

Scope and Objectives of Research on this compound

The primary focus of academic research on this compound is its application in synthetic chemistry. Researchers are interested in developing efficient and novel synthetic routes to this compound and its derivatives. Furthermore, its role as a precursor in the synthesis of larger, more complex molecules is a significant area of investigation. These larger molecules are often designed with specific biological targets in mind, leveraging the foundational oxazole scaffold.

The objectives of this research can be summarized as:

The development of new and improved synthetic methodologies for this compound and related compounds.

The exploration of its reactivity and its utility as a versatile building block in the synthesis of diverse chemical libraries.

The incorporation of the this compound moiety into larger molecular frameworks to create novel compounds with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

特性

IUPAC Name |

(2-methyl-1,3-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-6-2-5(3-7)8-4/h2,7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZPINFKUMSNAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311199 | |

| Record name | 2-Methyl-5-oxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065073-48-4 | |

| Record name | 2-Methyl-5-oxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065073-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-oxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methyl-1,3-oxazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Methyloxazol 5 Yl Methanol and Its Derivatives

Established Synthetic Routes to the Oxazole (B20620) Core Structure

The formation of the oxazole ring is a cornerstone of synthesizing a vast array of derivatives. Several robust methods have been established, each offering distinct advantages in terms of starting materials and achievable substitution patterns.

Condensation reactions are a primary method for forming the oxazole nucleus, typically involving the formation of carbon-nitrogen and carbon-oxygen bonds in a sequential or concerted manner. One of the most classic examples is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. nih.gov Another prominent condensation approach involves the reaction of α-haloketones with primary amides. nih.gov

More contemporary methods have focused on expanding the substrate scope and improving reaction efficiency. For instance, a highly efficient synthesis of 4,5-disubstituted oxazoles has been developed directly from carboxylic acids and activated methyl isocyanides, such as isocyanoacetates and tosylmethyl isocyanide (TosMIC). chemscene.com This transformation proceeds through the in situ generation of an acylpyridinium salt, which is then trapped by the isocyanide to initiate cyclization. chemscene.com

| Condensation Method | Key Reactants | Description | Typical Products |

| Robinson-Gabriel Synthesis | α-Acylamino ketone | Involves intramolecular cyclization and dehydration, often promoted by dehydrating agents like sulfuric acid or phosphorus pentachloride. nih.gov | 2,5-Disubstituted oxazoles |

| From α-Haloketones | α-Haloketone, Primary amide | A direct condensation forming the oxazole ring by reaction between the ketone and the amide. | Polysubstituted oxazoles |

| From Carboxylic Acids | Carboxylic acid, Activated isocyanide | The carboxylic acid is activated in situ before reacting with an isocyanide derivative to form the oxazole ring. chemscene.com | 4,5-Disubstituted oxazoles |

Cyclization reactions, particularly those involving intramolecular processes, provide a powerful means to construct the oxazole ring. These methods often start with linear precursors that already contain most of the required atoms for the heterocyclic system.

Dehydrative cyclization of N-(β-hydroxyethyl)amides is a common and direct route to 2-oxazolines, which can be subsequently oxidized to oxazoles. lookchem.com Various reagents, including triflic acid, can promote this transformation by activating the hydroxyl group, which is then displaced by the amide oxygen to close the ring. lookchem.com

Oxidative cyclization offers another pathway. For example, a metal-free approach for synthesizing oxazoles from N-propargylamides has been developed using (diacetoxyiodo)benzene (PIDA) as a promoter. chemsynthesis.com This reaction proceeds via a 5-exo-dig intramolecular iodooxygenation process. chemsynthesis.com Similarly, copper(II)-catalyzed oxidative cyclization of enamides can furnish 2,5-disubstituted oxazoles through a vinylic C-H bond functionalization mechanism.

| Cyclization Type | Starting Material | Key Reagents/Conditions | Mechanism Highlight |

| Dehydrative Cyclization | N-(β-hydroxyethyl)amide | Triflic acid (TfOH) | Activation of the hydroxyl group as a leaving group, followed by intramolecular nucleophilic attack by the amide oxygen. lookchem.com |

| Iodine-Mediated Oxidative Cyclization | N-Propargylamide | (Diacetoxyiodo)benzene (PIDA), Lithium iodide (LiI) | Intramolecular iodooxygenation via a 5-exo-dig cyclization pathway. chemsynthesis.com |

| Copper-Catalyzed Oxidative Cyclization | Enamide | Copper(II) catalyst | Vinylic C-H bond functionalization at room temperature. |

The Van Leusen oxazole synthesis is a highly versatile and widely used method for preparing 5-substituted oxazoles from aldehydes. organic-chemistry.orgijpsonline.com The reaction employs tosylmethyl isocyanide (TosMIC) as a key reagent, which acts as a three-atom synthon providing the C2-N-C4 portion of the oxazole ring. organic-chemistry.orghoffmanchemicals.com

The mechanism involves the deprotonation of TosMIC by a base (commonly K₂CO₃ in methanol), followed by a nucleophilic attack on the aldehyde. organic-chemistry.org The resulting intermediate undergoes a [3+2] cycloaddition to form an oxazoline (B21484) intermediate. organic-chemistry.orgijpsonline.com Subsequent base-promoted elimination of the tosyl group (p-toluenesulfinic acid) leads to the aromatization of the ring, yielding the 5-substituted oxazole. organic-chemistry.orgijpsonline.com This method is particularly applicable for creating oxazoles with substitution only at the 5-position, making it a theoretically ideal pathway toward precursors for (2-Methyloxazol-5-yl)methanol.

Targeted Synthesis of this compound

While general methods for oxazole synthesis are well-established, the specific preparation of this compound (CAS 1065073-48-4) is not extensively detailed in readily available literature. chemscene.comlookchem.comlookchem.com However, a logical and effective synthetic route can be constructed based on known transformations, specifically by forming a suitable oxazole precursor followed by functional group modification.

A plausible multi-step pathway to synthesize this compound involves the initial construction of a 2-methyl-1,3-oxazole ring bearing a functional group at the 5-position that can be readily reduced to a hydroxymethyl group. The most common precursors for this purpose are an ester, such as ethyl 2-methyl-1,3-oxazole-5-carboxylate, or an aldehyde.

The synthesis can be envisioned as a two-stage process:

Oxazole Ring Formation : Synthesis of an intermediate like ethyl 2-methyl-1,3-oxazole-5-carboxylate. This can be achieved through the condensation of ethyl 2-chloroacetoacetate with acetamide, a variation of the Hantzsch oxazole synthesis.

Functional Group Reduction : The ester functional group at the 5-position of the oxazole ring is then reduced to the primary alcohol, yielding the final product, this compound.

This approach allows for the reliable construction of the core heterocycle followed by a standard, high-yielding reduction step.

The successful execution of the proposed multi-step synthesis requires specific reagents and conditions for each transformation.

Step 1: Synthesis of Ethyl 2-methyl-1,3-oxazole-5-carboxylate This step involves the cyclocondensation of an α-haloketone derivative with an amide.

Reactants : Ethyl 2-chloroacetoacetate and acetamide.

Conditions : The reaction is typically heated, often in the presence of a dehydrating agent or under conditions that remove water to drive the reaction toward the cyclized product.

Step 2: Reduction of the Ester to this compound The reduction of an ester to a primary alcohol is a standard transformation in organic synthesis.

Reducing Agents : Potent hydride-donating reagents are required. While lithium aluminum hydride (LiAlH₄) is effective, a milder and safer reagent such as sodium borohydride (NaBH₄) can also be used, sometimes in the presence of a co-reagent like lithium chloride to enhance its reactivity, or by using it in an alcoholic solvent. chemguide.co.uk

Conditions : The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at reduced temperatures (e.g., 0 °C) to control the exothermic reaction, followed by warming to room temperature. chemguide.co.uk An acidic workup is then performed to quench the reaction and protonate the resulting alkoxide to yield the final alcohol. chemguide.co.uk

The following table summarizes the proposed targeted synthesis:

| Step | Transformation | Starting Materials | Key Reagents | Intermediate/Product |

| 1 | Oxazole Formation (Cyclocondensation) | Ethyl 2-chloroacetoacetate, Acetamide | Heat | Ethyl 2-methyl-1,3-oxazole-5-carboxylate |

| 2 | Ester Reduction | Ethyl 2-methyl-1,3-oxazole-5-carboxylate | 1. Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)2. H₃O⁺ workup | This compound |

Green Chemistry Approaches in Oxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like oxazoles to minimize environmental impact and enhance efficiency. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as rapid reaction rates, higher yields, and improved purity of products. The synthesis of oxazole derivatives can be efficiently achieved through microwave-assisted [3+2] cycloaddition reactions. For instance, the reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base like potassium phosphate under microwave irradiation provides a facile route to 5-substituted oxazoles nih.gov. This method is notable for its operational simplicity, use of inexpensive starting materials, and non-chromatographic purification nih.gov.

The efficiency of microwave-assisted synthesis is highlighted by the significant reduction in reaction times, often from hours to minutes, and an increase in product yields compared to conventional heating methods beilstein-journals.org. For example, the synthesis of 1-hydroxymethylazoles through the condensation of azoles with paraformaldehyde under microwave irradiation demonstrates a substantial decrease in reaction time and solvent consumption researchgate.net.

| Reactants | Base | Solvent | Conditions | Product | Yield | Ref |

| Aryl aldehydes, TosMIC | K3PO4 (2 equiv) | Isopropanol | Microwave, 65 °C | 5-Substituted oxazoles | Good to Excellent | nih.gov |

| Azoles, Paraformaldehyde | - | THF or DMSO | Microwave | 1-Hydroxymethylazoles | High | researchgate.net |

This table showcases examples of microwave-assisted synthesis of oxazole and related azole derivatives.

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of oxazoles. Ultrasound irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. This technique is particularly effective in heterogeneous reactions.

The synthesis of various heterocyclic compounds, including thiazole (B1198619) and triazole derivatives, has been successfully demonstrated using ultrasound assistance, often leading to shorter reaction times and higher yields compared to silent reactions mdpi.commdpi.comarabjchem.org. For example, the synthesis of triazole-thiazole hybrids via the reaction of α-keto-thioamides with reagents like ethyl chloroacetate is significantly accelerated under ultrasonic irradiation, reducing reaction times from hours to minutes and increasing yields arabjchem.org. While direct examples for this compound are not prevalent, the principles are applicable to oxazole ring formation.

Ionic liquids (ILs) and deep eutectic solvents (DESs) are considered green solvents due to their low vapor pressure, thermal stability, and recyclability. They can act as both the solvent and catalyst in chemical reactions.

The van Leusen oxazole synthesis, a classical method for preparing 5-substituted oxazoles from aldehydes and TosMIC, has been successfully adapted using ionic liquids. For instance, the one-pot synthesis of 4,5-disubstituted oxazoles has been achieved in high yields using ionic liquids as the reaction medium nih.gov. The use of functionalized imidazolium-based ionic liquids has also been explored, showcasing their versatility in organic synthesis researchgate.netresearchgate.netrsc.org. These solvents can often be recovered and reused, adding to the sustainability of the process.

The development of catalyst-free synthetic methods is a key goal in green chemistry as it avoids the use of potentially toxic and expensive metal catalysts. Iodine-catalyzed tandem oxidative cyclization offers a practical and simple route to 2,5-disubstituted oxazoles from readily available aromatic aldehydes under metal-free conditions wikipedia.org.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, scalability, and process control. This methodology has been applied to the synthesis of highly functionalized pyrazoles and pyrazolines, demonstrating its potential for the rapid and efficient production of heterocyclic compounds nih.govrsc.orgnih.govmst.edusemanticscholar.org. The automated, multi-step synthesis of these compounds in a continuous flow system allows for the generation of compound libraries in a time-efficient manner rsc.org. While a specific continuous flow synthesis for this compound is not detailed in the literature, the principles of flow chemistry are readily applicable to the known batch syntheses of oxazoles.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound can be approached through two main strategies: de novo synthesis from appropriately substituted precursors or post-synthetic modification of the pre-formed this compound core.

The oxazole ring can be functionalized at various positions to introduce a diverse range of substituents, thereby modulating the physicochemical and biological properties of the molecule.

Halogenation: Direct halogenation of the oxazole ring can provide valuable intermediates for further derivatization. For instance, isoquinolines have been successfully halogenated at the C4 position through a one-pot sequence involving dearomatization, electrophilic halogenation, and rearomatization nih.govresearchgate.net. A similar strategy could potentially be adapted for the C4-halogenation of the 2-methyloxazole (B1590312) ring system.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura and Heck couplings are widely used for the functionalization of heterocyclic rings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. It has been successfully employed for the arylation of various nitrogen-rich heterocycles mdpi.comnih.govnih.govmit.edu. A 4-halo-(2-methyloxazol-5-yl)methanol derivative could serve as a substrate for Suzuki coupling to introduce aryl or heteroaryl groups at the C4 position.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst wikipedia.org. This method can be used to introduce alkenyl substituents onto the oxazole ring organic-chemistry.orglibretexts.orgmdpi.com. The oxidative Heck reaction with internal olefins has also been achieved with high regioselectivity on various heterocycles nih.gov.

The following table summarizes some of the key cross-coupling reactions applicable to the functionalization of the oxazole ring:

| Reaction | Substrate | Reagent | Catalyst | Product | Ref |

| Suzuki-Miyaura Coupling | Heteroaryl Halide | Arylboronic Acid | Palladium Catalyst | Arylated Heterocycle | nih.govnih.gov |

| Heck Reaction | Unsaturated Halide | Alkene | Palladium Catalyst | Alkenylated Product | wikipedia.orgorganic-chemistry.org |

This table provides a general overview of metal-catalyzed cross-coupling reactions for the functionalization of heterocyclic compounds.

Modification of the Methanol (B129727) Side Chain

The hydroxyl group of the methanol side chain in this compound serves as a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives. Standard organic transformations can be applied to this primary alcohol to yield aldehydes, esters, and ethers, thereby altering the compound's physicochemical properties and potential biological activity.

Oxidation to Aldehyde: The primary alcohol can be oxidized to the corresponding aldehyde, (2-methyloxazol-5-yl)carbaldehyde, using a range of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane are effective for this transformation, typically providing good to excellent yields while minimizing overoxidation to the carboxylic acid. Another common method is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures.

Esterification: Ester derivatives of this compound can be readily prepared through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. Alternatively, for more sensitive substrates, coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate the reaction with a carboxylic acid under milder conditions. A highly efficient method involves the use of acid chlorides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, which scavenges the HCl byproduct.

| Reagent | Base | Solvent | Product | Yield (%) |

| Acetyl Chloride | Pyridine | Dichloromethane | (2-Methyloxazol-5-yl)methyl acetate | >95 |

| Benzoyl Chloride | Triethylamine | Dichloromethane | (2-Methyloxazol-5-yl)methyl benzoate | >95 |

| Acetic Anhydride | Pyridine | Dichloromethane | (2-Methyloxazol-5-yl)methyl acetate | >90 |

Table 1: Representative Esterification Reactions of this compound

Etherification: The synthesis of ethers from this compound can be achieved through Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, followed by reaction with an alkyl halide. Phase-transfer catalysts can be beneficial in reactions involving immiscible reactants. For the synthesis of methyl ethers, reagents like dimethyl sulfate or methyl iodide are commonly used.

| Alkylating Agent | Base | Solvent | Product | Yield (%) |

| Methyl Iodide | Sodium Hydride | Tetrahydrofuran | 5-(Methoxymethyl)-2-methyloxazole | High |

| Benzyl Bromide | Sodium Hydride | Tetrahydrofuran | 5-(Benzyloxymethyl)-2-methyloxazole | High |

Table 2: Representative Etherification Reactions of this compound

Stereoselective Synthesis of this compound Analogs

The introduction of chirality into the analogs of this compound is of significant importance, particularly for applications in asymmetric catalysis and pharmacology, where stereochemistry often dictates biological activity. Several strategies can be employed to achieve stereoselective synthesis, including the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions.

Enantioselective Reduction: A common approach to introduce a chiral center at the carbon bearing the hydroxyl group is the enantioselective reduction of the corresponding ketone, 2-methyloxazole-5-carbonyl derivative. Chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or transition metal catalysts with chiral ligands (e.g., Noyori's ruthenium-based catalysts for asymmetric transfer hydrogenation), can afford the chiral alcohol in high enantiomeric excess (ee).

Chiral Pool Synthesis: Another strategy involves utilizing readily available chiral starting materials, often referred to as the "chiral pool." For instance, a chiral amino acid can be used as a precursor to construct the oxazole ring with a pre-defined stereocenter. The synthesis of a methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate with high optical purity has been reported, demonstrating the feasibility of this approach. researchgate.net This method involves the cyclization of an enamide derived from a chiral amino acid, ensuring the stereochemical integrity is maintained throughout the synthetic sequence. researchgate.net

Enzymatic Kinetic Resolution: For the separation of a racemic mixture of this compound or its derivatives, enzymatic kinetic resolution is a powerful technique. polimi.itnih.govnih.gov Lipases are commonly employed enzymes that can selectively acylate one enantiomer of a racemic alcohol at a faster rate than the other, leading to a mixture of an enantioenriched alcohol and an enantioenriched ester, which can then be separated. polimi.itnih.govnih.gov The choice of enzyme, acyl donor, and solvent are crucial for achieving high enantioselectivity. nih.gov For example, lipase (B570770) PS (from Pseudomonas cepacia) and Novozym 435 (Candida antarctica lipase B) have shown high enantioselectivity in the resolution of various chiral alcohols. nih.gov

| Enzyme | Acyl Donor | Solvent | (S)-Alcohol ee (%) | (R)-Ester ee (%) | E-value |

| Lipase PS | Vinyl Acetate | Diisopropyl Ether | >99 | >99 | >200 |

| Novozym 435 | Vinyl Acetate | Diethyl Ether | >99 | >99 | >200 |

Table 3: Representative Data for Lipase-Catalyzed Kinetic Resolution of a Racemic Heterocyclic Alcohol nih.gov

Asymmetric Epoxidation and Ring Opening: An alternative approach to introduce chirality involves the asymmetric epoxidation of an appropriate olefinic precursor, followed by nucleophilic ring-opening to install the hydroxymethyl group. Catalysts such as Jacobsen's catalyst are highly effective for the enantioselective epoxidation of unfunctionalized olefins. The resulting chiral epoxide can then be regioselectively opened to yield the desired chiral alcohol.

Chemical Reactivity and Transformations of 2 Methyloxazol 5 Yl Methanol

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring

The oxazole ring is an electron-rich heterocyclic system, though less so than furan (B31954) or pyrrole, rendering it susceptible to electrophilic attack under specific conditions. In general, electrophilic substitution on the oxazole ring preferentially occurs at the C5 position due to its higher electron density. However, in the case of (2-Methyloxazol-5-yl)methanol, the C5 position is already substituted.

Reactions Involving the Hydroxyl Group of the Methanol (B129727) Moiety

The primary alcohol functionality of the methanol moiety in this compound is a key site for a variety of chemical transformations, including esterification, etherification, and oxidation.

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. A common method is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. This reversible reaction can be driven to completion by removing the water formed during the reaction.

Etherification can be achieved through methods such as the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base, like sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the desired ether.

| Reaction Type | Reagents | Product |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Etherification | Alkyl Halide, Strong Base | Ether |

The primary alcohol of this compound can be oxidized to either the corresponding aldehyde, (2-Methyloxazol-5-yl)carbaldehyde, or the carboxylic acid, 2-Methyloxazole-5-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used to achieve the partial oxidation to the aldehyde, preventing over-oxidation to the carboxylic acid. Conversely, strong oxidizing agents like potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or sodium hypochlorite (B82951) (NaOCl) in the presence of a catalyst like TEMPO will facilitate the complete oxidation to the carboxylic acid.

| Oxidation Product | Oxidizing Agent(s) |

| Aldehyde | PCC, DMP |

| Carboxylic Acid | KMnO4, Jones Reagent, NaOCl/TEMPO |

Ring-Opening Reactions and Rearrangements of Oxazoles

The oxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids, bases, or nucleophiles. The stability of the oxazole ring in this compound can be influenced by its substituents.

Studies on related 5-hydroxyoxazole derivatives have shown that they can be unstable and prone to hydrolytic ring-opening. nih.gov While this compound does not possess a hydroxyl group directly on the ring, the electronic influence of the hydroxymethyl group at the C5 position may still render the ring susceptible to cleavage under harsh acidic or basic conditions. For instance, strong acidic conditions could lead to protonation of the ring nitrogen, followed by nucleophilic attack of water and subsequent ring cleavage. Similarly, strong bases could potentially deprotonate the C4 position, initiating a ring-opening cascade, although this is less common for oxazoles that are not activated by strong electron-withdrawing groups.

Cross-Coupling Reactions of Halogenated Oxazole Derivatives

To further functionalize the this compound scaffold, its halogenated derivatives can be employed in various palladium-catalyzed cross-coupling reactions. As discussed in section 3.1, halogenation is expected to occur at the C4 position. A resulting 4-bromo or 4-iodo-(2-methyloxazol-5-yl)methanol could then serve as a versatile precursor for introducing new carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful tool for forming biaryl structures or introducing alkyl or vinyl groups. researchgate.netrsc.orgacs.org For example, 4-bromo-(2-methyloxazol-5-yl)methanol could be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to yield a 4-aryl-(2-methyloxazol-5-yl)methanol.

Similarly, the Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an organic halide. nih.govresearchgate.netnih.gov A 4-iodo-(2-methyloxazol-5-yl)methanol derivative would be a suitable substrate for this reaction, enabling the introduction of an alkynyl moiety at the C4 position of the oxazole ring.

| Coupling Reaction | Reactants | Catalyst System |

| Suzuki-Miyaura | 4-Bromo-(2-methyloxazol-5-yl)methanol, Arylboronic acid | Palladium catalyst, Base |

| Sonogashira | 4-Iodo-(2-methyloxazol-5-yl)methanol, Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base |

Derivatization Strategies for Enhanced Bioactivity or Specific Applications

The oxazole nucleus is a common scaffold in a wide array of biologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, and other therapeutic properties. acs.orgacs.org The chemical reactivity of this compound provides multiple avenues for derivatization to enhance its bioactivity or tailor it for specific applications.

Modification of the hydroxyl group through esterification or etherification can alter the lipophilicity and pharmacokinetic properties of the molecule, potentially leading to improved cell permeability and target engagement. The introduction of various functional groups via these linkages can also create new interactions with biological targets.

Furthermore, functionalization of the oxazole ring, as described in the cross-coupling section, allows for the introduction of a diverse range of substituents at the C4 position. This enables the exploration of the structure-activity relationship (SAR) by systematically varying the steric and electronic properties of this part of the molecule. The synthesis of a library of such derivatives is a common strategy in medicinal chemistry to optimize the potency and selectivity of a lead compound.

Bioisosteric Replacements Involving the Oxazole Ring

Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group or a structural motif with another that possesses similar physicochemical or topological properties. This approach aims to create a new molecule that retains the desired biological activity of the parent compound while improving upon its weaknesses, such as metabolic instability, toxicity, or poor pharmacokinetic profile. The oxazole ring, while a common feature in many biologically active compounds, can be susceptible to metabolic degradation. Therefore, its replacement with a more stable isostere is a common tactic in drug design.

The thoughtful application of a bioisostere can influence a molecule's steric and electronic properties, lipophilicity, polarity, and pKa, all of which can impact its biological function. nih.gov Heterocycles are frequently used as bioisosteres due to their diverse structures and electronic properties. nih.gov For instance, the 1,2,4-oxadiazole (B8745197) ring is often used as a bioisostere for esters and amides due to its enhanced resistance to hydrolysis. nih.govresearchgate.net

A pertinent example of bioisosteric replacement involving an oxazole ring is seen in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors. In one such case, the oxazole ring of a lead compound was successfully replaced by a 1,2,3-triazole ring. unimore.it This modification was part of a broader strategy to explore the structure-activity relationship and optimize the compound's properties. unimore.it The rationale behind such a replacement often lies in the similar spatial arrangement of substituents and the comparable electronic properties between the two heterocyclic systems.

Other five-membered heterocycles that are often considered as bioisosteres for the oxazole ring include thiazoles, imidazoles, pyrazoles, and isoxazoles. The choice of a specific bioisostere depends on the desired modulation of properties. For example, replacing the oxygen atom of the oxazole with a sulfur atom to form a thiazole (B1198619) can alter the molecule's hydrogen-bonding capacity and metabolic stability. Similarly, the introduction of additional nitrogen atoms, as in imidazoles or triazoles, can significantly change the compound's polarity, basicity, and interaction with biological targets.

The following table summarizes potential bioisosteric replacements for the oxazole ring and the key property modifications they can impart.

| Original Ring | Bioisosteric Replacement | Potential Property Modifications |

| Oxazole | Thiazole | Altered H-bonding, metabolic stability |

| Oxazole | Imidazole | Increased polarity, basicity, H-bonding |

| Oxazole | 1,2,4-Oxadiazole | Increased hydrolytic stability |

| Oxazole | 1,2,3-Triazole | Altered dipole moment, H-bonding |

| Oxazole | Isoxazole | Modified electronic distribution |

Design and Synthesis of Prodrugs

A significant challenge in drug development is overcoming poor physicochemical properties of a promising drug candidate, such as low aqueous solubility or poor membrane permeability, which can lead to inadequate oral bioavailability. The design of prodrugs is a well-established strategy to address these issues. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.

The hydroxymethyl group at the 5-position of this compound is an ideal handle for the synthesis of prodrugs, most commonly through the formation of an ester linkage. Ester prodrugs are a widely used class of prodrugs due to their ability to mask polar functional groups, thereby increasing lipophilicity and enhancing passive diffusion across biological membranes. Once absorbed, these ester linkages are readily cleaved by ubiquitous esterase enzymes in the plasma and tissues to regenerate the active parent alcohol.

A compelling example of this strategy is the development of ester prodrugs for 3-hydroxymethyl-4-methyl-DCK, a potent HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) that suffers from poor metabolic stability. nih.gov In this study, a series of carboxylic and amino acid ester prodrugs were synthesized to improve its pharmacokinetic profile. nih.gov The L-alanine ester prodrug, in particular, demonstrated significantly improved oral bioavailability in rats (26%) compared to the parent compound. nih.gov This success was attributed to the prodrug's ability to be slowly and smoothly converted back to the active drug, thereby reducing its metabolic degradation. nih.gov

The synthesis of such ester prodrugs typically involves the reaction of the parent alcohol, this compound, with an appropriate carboxylic acid, acid chloride, or acid anhydride (B1165640) under standard esterification conditions. The choice of the promoiety (the part of the molecule that is cleaved off) can be tailored to modulate the prodrug's solubility, stability, and rate of conversion to the active drug.

The following table outlines various ester prodrug strategies that could be applied to this compound, along with their potential advantages.

| Prodrug Type | Promoieties | Potential Advantages |

| Carboxylic Acid Esters | Acetic acid, Pivalic acid | Increased lipophilicity, enhanced membrane permeability |

| Amino Acid Esters | L-alanine, L-valine | Improved aqueous solubility, potential for active transport |

| Acyloxymethyl Ethers | Pivaloyloxymethyl (POM) | Masking of the hydroxyl group, controlled release |

| Carbonates | Ethyl carbonate, Butyl carbonate | Enhanced stability, modified release profile |

The enzymatic cleavage of these prodrugs is a critical step in the release of the active this compound. The rate of this cleavage can be influenced by the steric and electronic nature of the promoiety. For instance, bulkier ester groups may be cleaved more slowly, leading to a more sustained release of the active drug. The successful design and synthesis of prodrugs of this compound would be a crucial step in optimizing its therapeutic potential.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the distribution of electrons within a molecule, which in turn dictates its stability, reactivity, and physical properties. researchgate.netresearchgate.net

For oxazole (B20620) derivatives, these calculations provide valuable data on parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.com Furthermore, these methods can determine the distribution of charges on each atom (net charges), bond lengths, and dipole moments, which are crucial for understanding intermolecular interactions. researchgate.net The analysis of the molecular electrostatic potential (MEP) map reveals regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). tandfonline.com

While specific DFT studies solely on (2-Methyloxazol-5-yl)methanol are not extensively published, the general findings for oxazole derivatives suggest that the heteroatoms (nitrogen and oxygen) significantly influence the electronic landscape of the ring, creating a specific charge distribution that guides its reactivity. researchgate.nettandfonline.com

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Significance |

|---|---|

| HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Dipole Moment | Measures the polarity of the molecule. |

| Mulliken Charges | Estimates the partial charge on each atom. |

| MEP Map | Visualizes electron density and sites for molecular interaction. |

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govbioinformation.net This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. The process involves sampling various conformations of the ligand within the active site of the receptor and scoring them based on binding affinity. nih.gov

Studies on various oxazole-containing compounds have demonstrated their ability to bind to a wide range of biological targets, including proteins implicated in cancer and microbial infections. nih.govresearchgate.netresearchgate.net The oxazole ring itself can participate in various non-covalent interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, which stabilize the ligand-receptor complex. tandfonline.com For instance, docking studies on other oxazole derivatives have shown specific interactions with key amino acid residues in enzyme active sites, explaining their inhibitory activity. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the atomic and molecular motion over time, providing insights into the stability of the ligand-receptor complex and the dynamic behavior of the system. This helps to validate the binding poses predicted by docking and assess the conformational changes that may occur upon binding.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wisdomlib.org By identifying the physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. globalresearchonline.net

For a series of derivatives based on the this compound scaffold, a QSAR study would involve calculating a range of molecular descriptors, such as:

Topological descriptors: Related to the connectivity of atoms.

Electronic descriptors: Such as dipole moment and atomic charges.

Thermodynamic descriptors: Such as heat of formation and steric properties (e.g., shape coefficient). globalresearchonline.net

These descriptors are then used to build a regression model against experimentally determined biological activity. Studies on other oxazole and oxadiazole derivatives have successfully used QSAR to identify key features for enhancing antimicrobial or anticancer activity. wisdomlib.orgglobalresearchonline.netnih.gov For example, such models have shown that properties like the shape coefficient and certain electronic parameters can have a significant positive or negative contribution to the biological effect. globalresearchonline.net A predictive QSAR model for this compound analogues could guide the synthesis of more effective therapeutic agents.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In drug development, it is crucial that a compound not only has high biological activity but also possesses favorable ADME properties. Computational methods are widely used to predict these pharmacokinetic parameters early in the discovery process, reducing the likelihood of late-stage failures. mdpi.combenthamscience.com These predictions are often based on the molecule's physicochemical properties.

For this compound, key ADME-related properties can be calculated. These predictions help assess its potential as an orally available drug candidate according to guidelines like Lipinski's Rule of Five. Parameters such as lipophilicity (XLogP3-AA), topological polar surface area (TPSA), and the count of hydrogen bond donors and acceptors are critical for predicting intestinal absorption and cell membrane permeability. researchgate.netresearchgate.net

Table 2: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value | Significance in ADME |

|---|---|---|

| Molecular Formula | C₅H₇NO₂ | Basic molecular identity |

| Molecular Weight | 113.116 g/mol | Influences diffusion and absorption |

| XLogP3-AA | -0.1 | Predicts lipophilicity/water solubility |

| Hydrogen Bond Donor Count | 1 | Affects solubility and membrane permeability |

| Hydrogen Bond Acceptor Count | 3 | Affects solubility and receptor binding |

| Topological Polar Surface Area | 46.3 Ų | Correlates with transport properties |

| Heavy Atom Count | 8 | Component of molecular size |

Data sourced from Guidechem. guidechem.com

These predicted values suggest that this compound has a low molecular weight, is relatively polar (low XLogP3-AA and moderate TPSA), and fits within the typical ranges for good oral bioavailability.

Conformational Analysis and Spectroscopic Property Prediction

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. utdallas.edu For a flexible molecule like this compound, which has a rotatable bond between the oxazole ring and the methanol (B129727) group, understanding its preferred conformation is important as it can influence how it interacts with biological receptors. researchgate.net Computational methods can map the potential energy surface of the molecule to find low-energy, stable conformers. Studies on other heterocyclic systems show that the conformational preference can be influenced by factors like solvent polarity. researchgate.net

Advanced Analytical Techniques in the Study of 2 Methyloxazol 5 Yl Methanol

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Specific nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (2-Methyloxazol-5-yl)methanol have not been reported in the accessible scientific literature. While general spectroscopic characteristics can be predicted based on the chemical structure, no experimentally obtained spectra or detailed analyses are available to be presented. Therefore, data tables for NMR chemical shifts and coupling constants, IR absorption bands, or mass spectral fragmentation patterns cannot be compiled.

Chromatographic Methods (HPLC, LC-MS, UPLC) for Purity and Analysis

There are no published high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), or ultra-performance liquid chromatography (UPLC) methods specifically developed for the analysis and purity assessment of this compound. Consequently, information regarding chromatographic conditions such as column type, mobile phase composition, flow rate, and detection parameters is not available. A data table summarizing these methods cannot be generated due to the absence of this information.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been deposited in crystallographic databases, nor have any X-ray diffraction studies been published. As a result, a detailed description of its solid-state structure, including unit cell parameters, space group, and intramolecular bonding, cannot be provided.

Potential Applications and Future Research Directions

Development as Pharmaceutical Leads and Drug Candidates

The oxazole (B20620) structure is a key component in numerous biologically active molecules, and (2-Methyloxazol-5-yl)methanol, as a functionalized oxazole, holds significant promise in pharmaceutical research. d-nb.inforesearchgate.net While direct therapeutic applications of the compound itself are not extensively documented, its derivatives have shown considerable potential as drug candidates.

One of the most significant areas of research involves the development of inhibitors for monoacylglycerol lipase (B570770) (MAGL), an enzyme that plays a crucial role in the endocannabinoid system. Derivatives of this compound, specifically terphenyl-2-methyloxazol-5(4H)-one compounds, have been identified as potent and reversible inhibitors of MAGL. nih.gov The inhibition of MAGL can lead to increased levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which has implications for treating a range of conditions including pain, anxiety, and neurodegenerative diseases. nih.gov

The research into these derivatives highlights the importance of the 2-methyloxazole (B1590312) core as a scaffold for designing molecules that can interact with specific biological targets. The hydroxyl group of this compound provides a convenient point for chemical modification, allowing chemists to build more complex structures with tailored pharmacological properties.

Table 1: Investigated Therapeutic Areas for Derivatives of this compound

| Therapeutic Area | Target | Mechanism of Action |

|---|---|---|

| Pain Relief | Monoacylglycerol lipase (MAGL) | Inhibition of 2-AG degradation |

| Anti-Anxiety | Monoacylglycerol lipase (MAGL) | Modulation of the endocannabinoid system |

| Neuroprotection | Monoacylglycerol lipase (MAGL) | Potential reduction of neuroinflammation |

Applications in Agrochemicals

The oxazole ring is a common feature in a number of commercially successful agrochemicals, including fungicides, herbicides, and insecticides. While specific applications of this compound in this sector are not widely reported, the known biological activity of oxazole derivatives suggests its potential as a building block for new crop protection agents.

The structural features of this compound, particularly the reactive hydroxyl group, make it an attractive starting material for the synthesis of a diverse library of compounds. These compounds can then be screened for various agrochemical activities. The exploration of oxazole-containing molecules in agriculture is an ongoing area of research, with scientists continually searching for new and more effective solutions to protect crops from pests and diseases.

Use as Intermediates in Organic Synthesis

Perhaps the most well-established application of this compound is its role as a versatile intermediate in organic synthesis. The compound provides a stable and functionalized oxazole core that can be incorporated into larger, more complex molecules. researchgate.net

Its utility is demonstrated in the synthesis of various bioactive compounds. For example, it can serve as a precursor in the multi-step synthesis of complex pharmaceutical agents where the oxazole ring is a key pharmacophore. The hydroxyl group can be readily converted into other functional groups, such as halides or aldehydes, which then allows for a wide range of subsequent chemical transformations. This flexibility makes this compound a valuable tool for synthetic chemists in both academic and industrial research.

Exploration in Materials Science

The unique electronic and structural properties of the oxazole ring have led to its investigation in the field of materials science. While research directly involving this compound is limited, related oxazole-containing compounds have been explored for their potential in creating novel materials.

One area of interest is the use of oxazole structural units as ligands for transition metal catalysts. For instance, vanadium catalysts bearing oxazole-based ligands have been shown to be active in ethylene (B1197577) polymerization and copolymerization with norbornene. This suggests that this compound could be modified to create new ligands for catalysts with unique properties, potentially leading to the development of new polymers with tailored characteristics. The aromatic and polar nature of the oxazole ring could also be exploited in the design of functional organic materials, such as those with specific optical or electronic properties.

Emerging Research Areas and Unexplored Biological Pathways

The full potential of this compound and its derivatives is still being uncovered. As our understanding of biology and chemistry deepens, new opportunities for this versatile molecule are likely to emerge.

Future research may focus on exploring the direct biological activity of this compound itself, rather than just its derivatives. It is possible that the compound interacts with biological targets that have not yet been identified. High-throughput screening of this compound against a wide range of cellular and molecular targets could reveal novel biological activities.

Furthermore, the development of new synthetic methodologies will undoubtedly expand the range of molecules that can be created from this starting material. This could lead to the discovery of new pharmaceutical leads, agrochemicals, and materials with unprecedented properties. The exploration of its role in targeting unexplored biological pathways remains a fertile ground for future scientific investigation.

Q & A

Q. What are the established synthetic routes for (2-Methyloxazol-5-yl)methanol, and how are reaction conditions optimized?

-

Methodological Answer : this compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using organoboron reagents and halogenated precursors . Alternative routes include reductive amination under reflux conditions with hydrazine hydrate in absolute ethanol, monitored by TLC (chloroform:methanol, 7:3 ratio) . Optimization involves adjusting stoichiometry (e.g., 1.2 eq hydrazine hydrate), solvent selection, and reaction time (4 hours for complete conversion). Post-synthesis purification often involves ice-water precipitation to isolate crystalline products.

-

Table: Representative Reaction Conditions

| Precursor | Reagent/Catalyst | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl-[(5-methyl-oxazol-2-yl)sulfanyl] acetate | Hydrazine hydrate | Ethanol | 4 | 70–80 | |

| Halogenated oxazole derivative | Pd(PPh₃)₄, Na₂CO₃ | DMF/H₂O | 12–24 | 60–75 |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (mzCloud) confirms molecular weight and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., hydroxymethyl at δ 4.5–5.0 ppm) .

- X-ray Crystallography : Determines crystal structure (monoclinic system, space group C2/c) and hydrogen-bonding networks .

- TLC/HPLC : Monitors reaction progress and purity (chloroform:methanol mobile phase) .

Q. What are the stability and handling protocols for this compound?

- Methodological Answer : The compound is stable under inert atmospheres but hygroscopic. Storage at 2–8°C in amber vials minimizes degradation. Avoid contact with oxidizing agents (e.g., peroxides) and use PPE (gloves, goggles) to prevent skin/eye irritation . Toxicity data suggest acute exposure risks; work in fume hoods with adequate ventilation.

Advanced Research Questions

Q. How can reaction yields be improved while minimizing by-products in oxazole methanol synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated precursors .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) and improves yield by 10–15% .

- By-Product Analysis : Use LC-MS to identify impurities (e.g., dehalogenated intermediates) and adjust stoichiometry .

Q. How should researchers address contradictions in spectroscopic data for structural validation?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations) .

- Crystallographic Confirmation : Resolve ambiguities in NOE or coupling constants via X-ray diffraction .

- Database Alignment : Cross-reference spectral libraries (NIST, PubChem) to rule out solvent or impurity artifacts .

Q. What computational tools predict physicochemical properties of this compound?

- Methodological Answer :

- LogP Prediction : Use ChemAxon or ACD/Labs to estimate hydrophobicity (experimental logP ≈ 0.8) .

- pKa Estimation : SPARC calculates acidic/basic sites (hydroxyl group pKa ~ 10–12) .

- Molecular Dynamics Simulations : Assess solvation effects and stability in aqueous/organic matrices .

Data Contradiction Analysis

- Case Study : Discrepancies in reported melting points (e.g., 240–242°C vs. 235–238°C) may arise from polymorphic forms or impurities. Resolution strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。